molecular formula C15H11FN4OS B2466268 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034240-86-1

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide

Cat. No.: B2466268
CAS No.: 2034240-86-1
M. Wt: 314.34
InChI Key: AZTSJRWQNUEBDD-UHFFFAOYSA-N
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Description

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide is a complex organic compound that features a combination of fluorine, thiophene, pyrazine, and nicotinamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization would be essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTSJRWQNUEBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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